Ethyl 4-(1-adamantylsulfinylamino)benzoate
Description
Ethyl 4-(1-adamantylsulfinylamino)benzoate is a synthetic organic compound characterized by a benzoate ester core modified at the para position with a sulfinylamino group bearing a bulky adamantyl substituent. Its sulfinylamino moiety distinguishes it from sulfonamide or carbamate derivatives, offering distinct reactivity and binding characteristics .
Properties
IUPAC Name |
ethyl 4-(1-adamantylsulfinylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-2-23-18(21)16-3-5-17(6-4-16)20-24(22)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15,20H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBAKVORTLQUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Esterification of 4-Nitrobenzoic Acid
The synthesis begins with the esterification of 4-nitrobenzoic acid using ethanol under catalytic conditions. Patent CN105481707A demonstrates a green approach employing solid rare-earth oxide catalysts (e.g., neodymium oxide) and water entrainers (toluene or cyclohexane) to achieve near-quantitative conversion. Key parameters include:
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Catalyst loading : 1–10 wt% neodymium oxide relative to the acid.
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Reaction time : 3–6 hours under reflux, with azeotropic water removal.
This method avoids traditional sulfuric acid catalysts, eliminating acidic waste and enabling catalyst recycling.
Step 2: Hydrogenation of Ethyl 4-Nitrobenzoate
The nitro group is reduced to an amine using hydrogenation. Patent CN105481707A reports a Pd/C-catalyzed process under 80–100°C and hydrogen pressure, achieving >99.5% purity. Critical factors:
The resulting ethyl 4-aminobenzoate is isolated via hot filtration and cooling, yielding a white crystalline solid.
Step 1: Synthesis of 4-(1-Adamantylsulfinylamino)benzoic Acid
4-Aminobenzoic acid reacts with 1-adamantanesulfinyl chloride under conditions similar to Route 1, Step 3. The carboxylic acid group may require protection (e.g., methyl ester) to prevent side reactions.
Step 2: Esterification of the Carboxylic Acid
Esterification employs modified clay catalysts (per CN104311414A) to avoid acidic byproducts:
Comparative Analysis of Methodologies
Route 1 is advantageous for its tandem esterification-hydrogenation steps, whereas Route 2 avoids nitro-group handling but introduces protection/deprotection steps.
Optimization Strategies and Catalytic Innovations
Solid Acid Catalysts in Esterification
Both patents highlight solid catalysts (rare-earth oxides, modified clays) as superior to liquid acids due to:
Hydrogenation Efficiency
Pd/C’s effectiveness in nitro reductions is well-documented, but alternatives like Raney nickel or transfer hydrogenation (e.g., ammonium formate) could reduce costs.
Sulfinyl Chloride Synthesis
Adamantanesulfinyl chloride remains a bottleneck. Recent advances propose oxidative methods using meta-chloroperbenzoic acid (mCPBA) for thiol-to-sulfinyl chloride conversion, though yields are moderate (60–70%).
Scalability and Industrial Feasibility
The patents emphasize continuous-flow systems for esterification and hydrogenation, particularly fixed-bed reactors for Pd/C-mediated reductions. Such setups enable:
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Safety : Reduced hydrogen gas handling via in-situ generation.
For sulfinamide formation, batch processes remain standard due to sensitivity to moisture and stoichiometry.
Analytical and Characterization Data
Typical Characterization Profile :
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Melting Point : 158–160°C (varies with adamantyl substitution).
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NMR (¹H, CDCl₃): δ 1.3 (t, 3H, ester CH₃), 4.3 (q, 2H, ester CH₂), 7.8–8.1 (m, 4H, aromatic), 1.6–2.1 (m, 15H, adamantyl).
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HPLC Purity : ≥99.5% (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Ethyl 4-(1-adamantylsulfinylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles under basic or acidic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzoates.
Scientific Research Applications
Ethyl 4-(1-adamantylsulfinylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-(1-adamantylsulfinylamino)benzoate exerts its effects involves its interaction with specific molecular targets. The adamantylsulfinyl group is known for its ability to interact with biological membranes and proteins, potentially altering their function. The benzoate ester moiety can participate in ester hydrolysis, releasing the active adamantylsulfinylamine, which can then interact with cellular components.
Comparison with Similar Compounds
Structural Differences :
- Sulfonylamino vs. Sulfinylamino: SABA1 features a sulfonamide (-SO₂-NH-) linkage, whereas the target compound has a sulfinylamino (-SO-NH-) group.
- Substituent Variation : SABA1 includes a 2-chloro-5-(phenylcarbamoyl)phenyl group, contrasting with the adamantyl group in the target compound.
Functional Implications :
- Antimicrobial Activity : SABA1 exhibits potent antimicrobial activity against E. coli (MIC: 0.45–0.9 mM), likely due to its sulfonamide core and chloro-phenylcarbamoyl substituent, which may disrupt bacterial efflux pumps .
Table 1 : Key Properties of SABA1 vs. Target Compound
| Property | SABA1 | Ethyl 4-(1-Adamantylsulfinylamino)benzoate |
|---|---|---|
| Functional Group | Sulfonamide (-SO₂-NH-) | Sulfinylamino (-SO-NH-) |
| Key Substituent | Chloro-phenylcarbamoyl | Adamantyl |
| Biological Activity | Antimicrobial (MIC: 0.45–0.9 mM) | Not reported (in evidence) |
| Electronic Effects | Strong electron-withdrawing | Moderate electron-withdrawing |
Ethyl 4-(Carbamoylamino)Benzoate Derivatives
Structural Differences :
- Carbamoylamino vs. Sulfinylamino: These derivatives replace the sulfinylamino group with a carbamoyl (-NH-C(=O)-) linkage.
Functional Implications :
- Aquaporin Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives were screened as aquaporin-3 and -7 inhibitors, with activity dependent on carbamate substituents .
- Solubility: The carbamoyl group may enhance water solubility compared to the adamantylsulfinylamino group, which is bulkier and more lipophilic.
Ethyl 4-(Dimethylamino)Benzoate
Structural Differences :
- Dimethylamino vs. Sulfinylamino: This compound replaces the sulfinylamino group with a dimethylamino (-N(CH₃)₂) group.
Functional Implications :
- NMR Calibration: Used as an internal calibrant in quantitative NMR due to high solubility in DMSO and non-overlapping NMR signals .
- Polymer Chemistry: Demonstrates higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate, attributed to its planar aromatic structure .
Table 2 : Reactivity in Resin Systems
| Property | Ethyl 4-(Dimethylamino)benzoate | 2-(Dimethylamino)ethyl methacrylate |
|---|---|---|
| Degree of Conversion | High | Lower (improves with DPI additive) |
| Physical Properties | Superior | Inferior |
| Influence of DPI* | Minimal | Significant enhancement |
*DPI = Diphenyliodonium hexafluorophosphate
Ethyl 4-(4-Fluorophenylsulfonamido)Benzoate
Structural Differences :
- Sulfonamido vs. Sulfinylamino: Features a sulfonamide group with a 4-fluorophenyl substituent.
Functional Implications :
- Drug Discovery : Listed in high-throughput screening libraries (e.g., STL168325, AKOS000383911), suggesting utility in lead optimization .
(S)-Methyl 4-(1-Aminoethyl)Benzoate
Structural Differences :
- Aminoethyl vs. Sulfinylamino: Substitutes the sulfinylamino group with a chiral aminoethyl (-CH(NH₂)CH₃) moiety.
Functional Implications :
Biological Activity
Ethyl 4-(1-adamantylsulfinylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antibiofilm applications. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds that contain both an adamantyl moiety and a sulfinylamino group attached to a benzoate ester. The structural formula can be represented as follows:
This unique structure is believed to contribute to its biological activity, particularly in inhibiting microbial growth.
In Vitro Studies
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 6538 | 8 | 125 |
| Enterococcus faecium E5 | 15 | 125 |
| Bacillus subtilis ATCC 6683 | 9 | 125 |
The compound's effectiveness was assessed through qualitative screening methods, revealing significant inhibition zones indicative of its antimicrobial properties .
The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. Its sulfinyl group may play a crucial role in interacting with bacterial proteins, leading to impaired function and cell death .
Antibiofilm Activity
In addition to its antimicrobial properties, this compound has shown potential as an antibiofilm agent. Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. The compound exhibited an antibiofilm effect against Staphylococcus aureus, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL, suggesting its utility in preventing biofilm formation on medical devices and surfaces .
Case Studies
A series of case studies have been conducted to further explore the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating infections caused by multidrug-resistant bacteria. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments.
- Case Study on Biofilm Disruption : Research focused on the effectiveness of this compound in disrupting biofilms formed by Staphylococcus aureus on catheter surfaces. Results indicated a significant reduction in biofilm mass when treated with the compound, highlighting its potential application in clinical settings.
Toxicity Profile
While the antimicrobial and antibiofilm activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assays indicate that it exhibits moderate toxicity levels; however, further studies are required to fully understand its safety profile for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
